molecular formula C17H10F3N3O B5617279 5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5617279
M. Wt: 329.28 g/mol
InChI Key: VRRHJJFHJCPCKE-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a palladium complex, such as XPhosPdG2/XPhos, to avoid debromination reactions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Aryl and heteroaryl boronic acids, palladium catalysts (e.g., XPhosPdG2/XPhos), bases (e.g., potassium carbonate), and solvents (e.g., DMF).

    Conditions: Microwave irradiation, elevated temperatures, and inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions include various arylated and heteroarylated derivatives of this compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, derivatives of this compound have shown potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders . Additionally, its derivatives have been explored for their anti-inflammatory and anticancer properties .

Industry

In industry, this compound is used in the development of fluorescent probes and materials for optoelectronic applications. Its ability to form stable complexes with metal ions makes it useful in the design of sensors and catalysts .

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as MAO-B inhibitors, these compounds bind to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine . This action can help alleviate symptoms of neurodegenerative diseases like Parkinson’s disease. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

IUPAC Name

5-(furan-2-yl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O/c18-17(19,20)15-9-13(14-7-4-8-24-14)21-16-10-12(22-23(15)16)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRHJJFHJCPCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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